Hepcidin

Ferroportin internalization EC50 Hepcidin mimetic

This product is the mature, 25-residue endogenous hepcidin peptide (CAS 1356390-47-0) with native four-disulfide-bond architecture. Unlike minihepcidins (e.g., PR73) or stabilized analogues (PTG-300/Rusfertide), this unmodified sequence is the sole valid reference standard for quantifying endogenous hepcidin levels via ELISA or mass spectrometry, and the only appropriate reagent for authentic ferroportin binding studies. Substitution with mimetics introduces documented potency deviations (up to 11-fold) and altered molecular contacts, compromising assay accuracy and physiological relevance. For researchers requiring the genuine endogenous ligand—not an engineered surrogate—this is the definitive procurement choice.

Molecular Formula C113H170N34O31S9
Molecular Weight 2789.4 g/mol
CAS No. 1356390-47-0
Cat. No. B3415299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepcidin
CAS1356390-47-0
Molecular FormulaC113H170N34O31S9
Molecular Weight2789.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9
InChIInChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1
InChIKeyXJOTXKZIRSHZQV-RXHOOSIZSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepcidin (CAS 1356390-47-0) for Iron Homeostasis Research: Comparator-Driven Procurement Guide


Hepcidin (CAS 1356390-47-0) is the mature, 25-residue endogenous peptide hormone that acts as the master negative regulator of systemic iron homeostasis. It functions by binding to the sole known cellular iron exporter, ferroportin, inducing its internalization and lysosomal degradation, thereby limiting iron efflux from enterocytes, macrophages, and hepatocytes [1]. Unlike simplified peptide mimetics or small-molecule alternatives, native hepcidin possesses a conserved, complex tertiary structure stabilized by four disulfide bonds, which presents unique challenges and considerations in peptide synthesis, analytical method development, and assay design [2].

Why Generic Substitution of Hepcidin with Simplified Analogs or Mimetics Fails: Evidence-Based Procurement Rationale


Hepcidin (CAS 1356390-47-0) cannot be routinely substituted with generic 'in-class' hepcidin mimetics (e.g., minihepcidins) or stabilized analogues (e.g., PTG-300/Rusfertide, LJPC-401) for many critical research, analytical, or bioassay applications. While these engineered analogs may offer improved stability or potency, their structural, pharmacokinetic, and pharmacological profiles diverge substantially from the native peptide [1]. For instance, hepcidin exhibits poor proteolytic stability with only 18% intact peptide remaining after 24 hours in human serum, a critical limitation that stabilized analogues overcome but which fundamentally alters experimental time-course and dosing requirements [2]. Similarly, while minihepcidins like PR73 show enhanced in vitro potency relative to hepcidin, they engage ferroportin through distinct molecular contacts, as revealed by structural studies [3]. Therefore, experimental designs requiring the authentic endogenous ligand, the development of assays for quantifying endogenous hepcidin levels, or studies of hepcidin's native binding kinetics and structure-activity relationships mandate the use of the precise, unmodified peptide sequence. Substitution without accounting for these documented differences introduces confounding variables and may yield non-physiologically relevant or irreproducible results.

Quantitative Differentiation of Hepcidin (1356390-47-0) Against Key Comparators


In Vitro Potency Comparison: Hepcidin vs. Minihepcidin PR73 vs. PTG-300

In an in vitro ferroportin internalization assay, native hepcidin exhibited an EC50 of 67.8 nM [1]. In contrast, the engineered hepcidin mimetic PTG-300 (Rusfertide) demonstrated an EC50 of 6.12 nM in the same assay format, representing an 11-fold increase in potency [1]. Separately, the minihepcidin PR73, which consists of only the first 9 N-terminal residues, has been shown to be 'more potent than hepcidin' [2], though direct quantitative comparison of EC50 values in identical conditions is less standardized. Furthermore, the most active cyclic analog of PR73 (mHS17) was found to be approximately ten times less active than the linear minihepcidin PR73 [3], highlighting the non-linear relationship between structural simplification and functional activity.

Ferroportin internalization EC50 Hepcidin mimetic In vitro bioassay

Proteolytic Stability in Human Serum: Linear Hepcidin vs. Cyclic Analogs

A direct head-to-head comparison in human serum revealed that native linear hepcidin is highly susceptible to proteolytic degradation. After 24 hours of incubation, only 18% of the linear hepcidin peptide remained intact [1]. In stark contrast, a backbone-cyclized analogue of hepcidin demonstrated significantly enhanced stability, with 77% of the peptide remaining after the same 24-hour period in human serum [1]. This represents a 4.3-fold improvement in residual peptide concentration at 24 hours.

Peptide stability Human serum Cyclization Protease resistance

Translational and Clinical Development Status: Hepcidin (LJPC-401) vs. Hepcidin Mimetics

Synthetic human hepcidin (LJPC-401) is the only exact replicate of the endogenous hormone that has advanced to Phase 2 clinical trials for iron overload disorders, including hereditary hemochromatosis (NCT03395704) and transfusion-dependent beta-thalassemia [1]. In a Phase 1 study in healthy adults, a single subcutaneous dose of 20 mg LJPC-401 resulted in a 79.7% mean reduction in serum iron at 12 hours post-dose [2]. This PD effect is dose-dependent, with 10 mg and 4 mg doses producing 66.9% and 56.0% reductions, respectively [2]. While this demonstrates potent in vivo bioactivity, the clinical development of LJPC-401 was discontinued after its Phase 2 program, whereas mimetics like PTG-300 (Rusfertide) have progressed to Phase 3 trials for polycythemia vera [3], reflecting the differential translatability of the native hormone versus engineered mimetics.

Clinical trial Phase 2 Hereditary Hemochromatosis Pharmacodynamics

Synthesis and Oxidative Folding Complexity: A Key Differentiator in Procurement and Use

The synthesis of correctly folded, biologically active hepcidin (25-residue, 4 disulfide bonds) presents unique technical challenges compared to linear peptides or simpler minihepcidins. Attempts to oxidatively fold linear hepcidin under standard basic conditions using air or DMSO oxidation were 'ineffective' [1]. Efficient folding requires specialized conditions, such as a glutathione redox pair at pH 7.5 or a polymer-supported oxidizing strategy under acidic conditions [1]. In contrast, minihepcidins like PR73, which lack the complex disulfide connectivity of the full-length hormone, are synthetically more accessible [2]. The isolated folding yields of correctly folded human hepcidin under acidic polymer-assisted conditions were demonstrated to be superior to those under basic folding conditions [1], underscoring the necessity for optimized, validated synthetic and purification protocols.

Peptide synthesis Oxidative folding Disulfide bond Cysteine knot

Optimized Application Scenarios for Hepcidin (CAS 1356390-47-0) Based on Quantitative Evidence


Assay Development and Validation for Endogenous Hepcidin Quantification

Native hepcidin (CAS 1356390-47-0) is the essential reference standard for developing and calibrating immunoassays (ELISA) and mass spectrometry-based assays intended to quantify endogenous hepcidin levels in biological fluids. Given the documented 11-fold difference in potency between native hepcidin and the mimetic PTG-300 [1], assays calibrated with mimetics will not accurately reflect true hepcidin bioactivity or concentration. The complex disulfide structure of native hepcidin, which requires specific oxidative folding conditions [2], also makes it the ideal analyte for validating sample preparation and detection methods for clinical and preclinical studies of iron disorders [3].

Mechanistic Studies of Native Hepcidin-Ferroportin Binding Kinetics and Internalization

For detailed structure-activity relationship (SAR) studies and investigations of the precise molecular interaction between hepcidin and ferroportin, the native, full-length peptide is required. Structural studies have shown that minihepcidins like PR73, while potent, engage ferroportin through distinct contacts not present in the native hepcidin-Fpn complex [1]. Furthermore, the N-terminal region of hepcidin contains key residues with critical stereochemical requirements for interaction with ferroportin [2], features that are absent or altered in truncated analogs. Therefore, native hepcidin (CAS 1356390-47-0) is the only appropriate reagent for elucidating the true molecular pharmacology of the hepcidin-ferroportin axis.

In Vivo Pharmacology Studies Requiring Authentic Endogenous Ligand

In preclinical animal models designed to recapitulate the physiological effects of hepcidin, the native peptide (or its synthetic equivalent, LJPC-401) provides the benchmark for in vivo activity. While minihepcidins have shown comparable serum iron-lowering effects after parenteral administration in mice [1], the short in vivo half-life of native hepcidin (as evidenced by only 18% remaining after 24h in human serum) [2] models the transient, dynamic regulation of iron metabolism. This makes native hepcidin the superior choice for studies investigating the acute, physiological effects of hepcidin pulses on iron mobilization, distribution, and erythropoiesis, in contrast to stabilized mimetics designed for sustained, therapeutic effect [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hepcidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.